4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a chloro substituent at the 4-position and a pyrazin-2-yl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting from 4-chloropyrimidine and hydrazine hydrate, the intermediate pyrazolo[3,4-d]pyrimidine can be formed through a condensation reaction.
Introduction of the Pyrazin-2-yl Group: The pyrazin-2-yl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate with pyrazine-2-carboxylic acid or its derivatives under suitable conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro substituent at the 4-position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present in the molecule.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used. Typical conditions include the use of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[3,4-d]pyrimidine derivative.
Scientific Research Applications
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancer and other diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates and in the optimization of lead compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the pyrazin-2-yl group.
Pyrazolo[1,5-a]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives are also used as kinase inhibitors and have similar applications in medicinal chemistry.
Uniqueness
4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chloro and pyrazin-2-yl substituents, which confer distinct chemical properties and biological activities. The combination of these groups enhances its potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C9H5ClN6 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
4-chloro-1-pyrazin-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H5ClN6/c10-8-6-3-15-16(9(6)14-5-13-8)7-4-11-1-2-12-7/h1-5H |
InChI Key |
QSOLIMLVSSNCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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